REACTION_CXSMILES
|
C([Si](C)(C)[N:6]1[C:10]2=[N:11][CH:12]=[C:13]([C:15]([OH:17])=[O:16])[CH:14]=[C:9]2[CH2:8][CH2:7]1)(C)(C)C.C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N.N1C2C(=CC=CC=2)C=N1>C(Cl)Cl.Cl.CO>[NH:6]1[C:10]2=[N:11][CH:12]=[C:13]([C:15]([OH:17])=[O:16])[CH:14]=[C:9]2[CH:8]=[CH:7]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=CC2=CC=CC=C12
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at r.t
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a solid residue
|
Type
|
CONCENTRATION
|
Details
|
After 1.5 h the mixture was concentrated
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
diluted with CHCl3 and saturated brine
|
Type
|
EXTRACTION
|
Details
|
extracted with AcOEt (4×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by PTLC
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC=2C1=NC=C(C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.19 mg | |
YIELD: PERCENTYIELD | 3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |